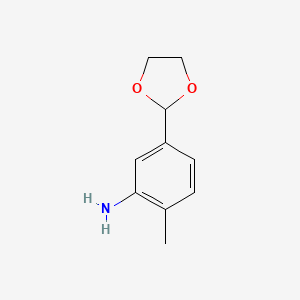

5-(1,3-Dioxolan-2-yl)-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-dioxolan-2-yl)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTVQGOPUBMGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2OCCO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(1,3-Dioxolan-2-yl)-2-methylaniline chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5-(1,3-Dioxolan-2-yl)-2-methylaniline

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 5-(1,3-Dioxolan-2-yl)-2-methylaniline, a versatile bifunctional building block crucial for advancements in pharmaceutical and materials science. This document moves beyond a simple data sheet to offer a comprehensive understanding of the molecule's structure, reactivity, and practical applications, grounded in established scientific principles. We will explore the causality behind its chemical behavior, providing researchers, scientists, and drug development professionals with the insights needed for successful synthetic design and application.

Core Molecular Profile and Physicochemical Properties

5-(1,3-Dioxolan-2-yl)-2-methylaniline, also known by its CAS Number 162330-25-8, is a substituted aniline derivative. Its structure is characterized by a 2-methylaniline (o-toluidine) core with a 1,3-dioxolane group at the meta-position relative to the amino group. This dioxolane moiety is a cyclic acetal, which serves as a stable protecting group for a formyl (aldehyde) functionality. This dual-functionality—a nucleophilic amino group and a masked aldehyde—is the cornerstone of its utility in multi-step organic synthesis.

The physical and chemical properties of a molecule are dictated by its structure. The aniline portion imparts basicity and nucleophilicity, while the dioxolane and methyl groups influence its solubility and steric profile.

Table 1: Physicochemical Properties of 5-(1,3-Dioxolan-2-yl)-2-methylaniline

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |

| Molecular Weight | 179.22 g/mol | Calculated |

| CAS Number | 162330-25-8 | --- |

| Appearance | Varies; typically a liquid or low-melting solid | Inferred from related structures |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂); Insoluble in water.[1] | The nonpolar aromatic ring and alkyl groups dominate its solubility profile. |

| pKa | ~4-5 (of the conjugate acid) | Estimated based on substituted anilines. The methyl group is slightly activating, while the dioxolane is weakly deactivating, resulting in basicity similar to aniline. |

| LogP | 1.8 ± 0.5 | Estimated. Indicates moderate lipophilicity. |

Spectroscopic Characterization: A Guide to Identification

Accurate identification and purity assessment are critical. The following spectroscopic data are characteristic of the molecule's unique structure.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint. Key expected resonances include:

-

Aromatic Protons (δ 6.5-7.2 ppm): Three signals exhibiting a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

Dioxolane Methine (CH, δ ~5.7 ppm): A singlet corresponding to the acetal proton.

-

Dioxolane Methylene (OCH₂CH₂O, δ ~4.0-4.2 ppm): A multiplet for the four equivalent protons of the ethylene glycol unit.[2]

-

Amino Group (NH₂, δ ~3.5-4.5 ppm): A broad singlet, which can exchange with D₂O.

-

Methyl Group (CH₃, δ ~2.1 ppm): A sharp singlet.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework:

-

Aromatic Carbons (δ 110-150 ppm): Six distinct signals.

-

Dioxolane Acetal Carbon (δ ~103 ppm): The characteristic downfield signal for the carbon flanked by two oxygens.[3]

-

Dioxolane Methylene Carbons (δ ~65 ppm): A single signal for the two equivalent carbons.[3]

-

Methyl Carbon (δ ~17 ppm): An upfield signal.

-

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

-

N-H Stretch (3350-3450 cm⁻¹): A pair of sharp-to-medium bands characteristic of a primary aniline.

-

C-H Stretch (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Signals for both sp² and sp³ hybridized C-H bonds.

-

C=C Stretch (Aromatic, 1500-1620 cm⁻¹): Multiple bands indicating the benzene ring.

-

C-O Stretch (Acetal, 1050-1200 cm⁻¹): Strong, characteristic bands for the C-O-C linkages of the dioxolane ring.[4]

2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

-

Molecular Ion (M⁺): A peak at m/z = 179.

-

Key Fragments: Expect fragmentation patterns involving the loss of components from the dioxolane ring or cleavage adjacent to the aromatic ring. Common fragments for related structures include m/z 119 and 165.[5]

Synthesis and Chemical Reactivity

The synthetic utility of 5-(1,3-Dioxolan-2-yl)-2-methylaniline stems from the orthogonal reactivity of its two primary functional groups.

3.1. Synthetic Pathway: Acetal Protection

The most direct synthesis involves the protection of the aldehyde group of 3-amino-4-methylbenzaldehyde. The acetalization is an acid-catalyzed equilibrium reaction where the removal of water is essential to drive the reaction to completion.[6]

Protocol: Synthesis of 5-(1,3-Dioxolan-2-yl)-2-methylaniline

Reactants:

-

3-Amino-4-methylbenzaldehyde (1.0 eq)

-

Ethylene glycol (1.5-2.0 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.02-0.05 eq, catalytic)

-

Toluene or Benzene (as solvent)

Procedure:

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-amino-4-methylbenzaldehyde, ethylene glycol, and the solvent.

-

Catalysis: Add the catalytic amount of p-TSA to the mixture.

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by flash column chromatography or vacuum distillation.

Caption: Dual reactivity pathways of the title compound.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in enabling complex molecular architectures.

-

Scaffold for Heterocyclic Synthesis: Anilines are foundational for constructing nitrogen-containing heterocycles. This building block is particularly suited for synthesizing quinolines, a privileged scaffold in medicinal chemistry. [7][8]For example, the aniline can be used in Skraup or Doebner-von Miller reactions after deprotection of the aldehyde.

-

Intermediate in Targeted Drug Discovery: The aniline moiety is prevalent in many FDA-approved drugs. However, it can be a site of metabolic oxidation by cytochrome P450 enzymes, sometimes leading to toxic metabolites. [9][10]The specific substitution pattern of this molecule—with a methyl group ortho to the amine and a bulky dioxolane meta—can be used by medicinal chemists to sterically hinder or electronically modulate these metabolic pathways, potentially designing safer drug candidates. It serves as a precursor for compounds evaluated as inhibitors for targets like 5-LOX/sEH and EGFR/CDK2. [11][12][13]

-

Component in Functional Materials: Aniline derivatives are precursors to polyanilines and other conductive polymers. The protected aldehyde offers a latent reactive site for post-polymerization modification or for creating cross-linked materials.

Safety, Handling, and Storage

As with all aniline derivatives, appropriate safety measures are paramount.

-

Hazard Profile:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [15] * Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [10] * Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area. [15]

-

-

Storage Conditions:

Conclusion

5-(1,3-Dioxolan-2-yl)-2-methylaniline is a strategically designed chemical intermediate whose value is far greater than the sum of its parts. The stable, yet reversibly masked, aldehyde function combined with the versatile aniline nucleophile provides a powerful tool for synthetic chemists. A thorough understanding of its distinct reactivity pathways, guided by the principles outlined in this guide, is essential for leveraging its full potential in the rational design of novel pharmaceuticals, functional materials, and other high-value chemical entities.

References

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific. (2023, October 6).

- TCI Chemicals. (2025, November 3).

- Safety D

- Thermo Fisher Scientific. (2024, April 29).

- PrepChem.com. Preparation of N-(1,3-Dioxolan-2-ylmethyl)-2-methyl-5-chloroaniline.

- SpectraBase. 5-(1,3-dioxolan-2-yl)-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane.

- BenchChem. Strategies to overcome poor reactivity of 2-Methyl-5-(quinoxalin-2-yl)aniline.

- University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.

- ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF.

- Yufeng. (2024, September 20). Methylaniline Chemical Properties,Uses,Production.

- RIVERLAND TRADING. Hydroxyphosphono-Acetic Acid Supplier | 23783-26-8.

- ChemScene. 162330-25-8 | 5-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one.

- NIH PubChem. Hydroxyphosphonoacetic acid | C2H5O6P | CID 73189.

- CymitQuimica. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal.

- Organic Chemistry Portal.

- ResearchGate. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol.

- NIH PubChem. 2-(1,3-Dioxolan-2-yl)aniline.

- Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condens

- Ataman Kimya. HYDROXYPHOSPHONO ACETIC ACID.

- NIST WebBook. 1,3-Dioxolan-2-one.

- ResearchGate. Acetalization of benzaldehyde with ethylene glycol.

- PMC. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.

- ECHEMI. 23783-26-8, Hydroxyphosphonoacetic acid Formula.

- BenchChem. Application Notes and Protocols: 2-Ethynyl-2-methyl-1,3-dioxolane in Pharmaceutical and Medicinal Chemistry.

- BenchChem. Application Notes and Protocols: Acetalization of 3-Chlorobenzaldehyde with Ethylene Glycol.

- 2-Formyl-5-(hydroxymethyl)furan (HMF) Derivatives as Active Complexing Agent for CO2 Insertion Reaction.

- BenchChem.

- PMC.

- Shandong Kairui Chemistry Co.,Ltd. HPAA;HPA;CAS No.23783-26-8;2-Hydroxyphosphonocarboxylic Acid.

- Wikipedia. N-Methylaniline.

- PubMed. (2007, July 15). An acetal-based PEGylation reagent for pH-sensitive shielding of DNA polyplexes.

- BenchChem. Application Notes and Protocols for the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline.

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannul

- PMC. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol.

- Fisher Scientific. 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol, TRC.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Dioxolanones as synthetic intermediates. Part 2. Synthesis of tetronic acids and pulvinones.

- NIH PubChem. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol | C7H14O3 | CID.

- PMC. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)

- ResearchGate. Acetalization of benzaldehyde with ethylene glycol.

- 2-Methoxy-1,3-dioxolane 99 19693-75-5.

- ResearchGate. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)

- SpectraBase. (3S)-5-(1,3-dioxolan-2-yl)-3-methyl-pentanoic acid - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. 1,3-Dioxolane(646-06-0) 13C NMR spectrum.

- ResearchGate. Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane.

- ChemicalBook. 2-METHYL-1,3-DIOXOLANE(497-26-7) IR Spectrum.

Sources

- 1. N-Methylaniline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dioxolane(646-06-0) 13C NMR spectrum [chemicalbook.com]

- 4. 1,3-Dioxolan-2-one [webbook.nist.gov]

- 5. 2-(1,3-Dioxolan-2-yl)aniline | C9H11NO2 | CID 266961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization [organic-chemistry.org]

- 8. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news.umich.edu [news.umich.edu]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.ie [fishersci.ie]

In-Depth Technical Guide: 5-(1,3-Dioxolan-2-yl)-2-methylaniline in Advanced Organic Synthesis

Executive Summary

In the landscape of multi-step pharmaceutical synthesis, the strategic masking of reactive functional groups is paramount. 5-(1,3-Dioxolan-2-yl)-2-methylaniline is a highly specialized chemical building block utilized in the development of complex drug candidates and advanced materials[1]. While common bulk reagents have ubiquitous CAS Registry Numbers, highly specific custom-synthesized intermediates like this one are often tracked in drug discovery databases via their precise structural identifiers (such as InChIKeys) rather than a universally indexed CAS number[2].

This compound features two critical, orthogonally reactive functional groups: a primary aromatic amine (ortho-toluidine derivative) and a masked aldehyde in the form of a 1,3-dioxolane acetal. This whitepaper details its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven experimental workflows for its synthesis and application.

Physicochemical Profiling & Structural Analysis

The strategic value of 5-(1,3-Dioxolan-2-yl)-2-methylaniline lies in its orthogonal reactivity. The aniline amine can undergo amidation, reductive amination, or cross-coupling, while the 1,3-dioxolane group remains completely inert to nucleophiles, bases, and standard reducing agents.

Table 1: Quantitative and Structural Data

| Property | Value |

| Chemical Name | 5-(1,3-Dioxolan-2-yl)-2-methylaniline |

| Molecular Formula | C10H13NO2[3] |

| Molecular Weight | 179.22 g/mol [3] |

| InChIKey | LTTVQGOPUBMGFR-UHFFFAOYSA-N[2] |

| SMILES | CC1=C(C=C(C=C1)C2OCCO2)N[2] |

| Structural Motifs | Primary aromatic amine, 1,3-dioxolane cyclic acetal |

Mechanistic Role of the 1,3-Dioxolane Protecting Group

Aldehydes are highly electrophilic and prone to unwanted side reactions, such as nucleophilic attack, over-oxidation, or spontaneous Schiff base formation (polymerization) in the presence of free amines. To utilize the aniline moiety without compromising the aldehyde, the carbonyl is masked as a 1,3-dioxolane.

As detailed in , the formation of the 1,3-dioxolane is an acid-catalyzed, reversible thermodynamic process[4]. This conversion transforms the planar, highly reactive carbonyl into a sterically hindered, sp3-hybridized five-membered ring[4]. This acetal ring exhibits excellent stability under basic, reductive, and nucleophilic conditions, making it an indispensable tool in organometallic chemistry and selective functional group reductions ([5]). The carbonyl group can be readily regenerated later via acid-catalyzed hydrolysis[4].

Experimental Workflows

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-methylaniline typically begins with 3-nitro-4-methylbenzaldehyde. Expertise Note: The aldehyde protection must occur before the nitro reduction; otherwise, the resulting free amine would spontaneously condense with the free aldehyde to form polymeric imines.

Protocol 1: Acetalization (Aldehyde Protection)

This protocol is a self-validating system designed to drive a reversible reaction to completion.

-

Reagents: 3-Nitro-4-methylbenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq), and anhydrous toluene (solvent).

-

Procedure: Combine the reagents in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

-

Causality & Validation: The formation of the acetal releases water. The Dean-Stark trap is critical for removing this water byproduct via azeotropic distillation, thereby driving the thermodynamic equilibrium entirely toward the cyclic acetal[4],[5]. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the starting material is consumed.

-

Workup: Once complete, cool the mixture to room temperature and wash immediately with saturated aqueous NaHCO3 (50 mL)[4]. Crucial Step: Neutralizing the p-TsOH catalyst is mandatory to prevent the reverse hydrolysis reaction during the aqueous workup. Extract, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 2-(4-methyl-3-nitrophenyl)-1,3-dioxolane.

Protocol 2: Nitro Reduction (Amine Unmasking)

-

Reagents: 2-(4-methyl-3-nitrophenyl)-1,3-dioxolane, 10% Pd/C catalyst, methanol (solvent), H2 gas.

-

Procedure: Dissolve the intermediate in methanol, carefully add the Pd/C catalyst under an inert argon atmosphere, and purge the vessel with H2 gas (using a balloon or a Parr shaker at 30 psi). Stir vigorously at room temperature.

-

Causality & Validation: The 1,3-dioxolane group is completely stable to catalytic hydrogenation. This allows for the selective, quantitative reduction of the nitro group to the primary amine. Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield the target 5-(1,3-Dioxolan-2-yl)-2-methylaniline.

Pathway Visualization

The following diagram illustrates the strategic logical workflow, demonstrating how orthogonal reactivity is achieved by masking the aldehyde prior to amine functionalization.

Synthetic workflow and application of 5-(1,3-Dioxolan-2-yl)-2-methylaniline.

Analytical Characterization

To ensure the structural integrity of 5-(1,3-Dioxolan-2-yl)-2-methylaniline prior to downstream synthesis, rigorous analytical validation is required:

-

1H NMR (CDCl3): The defining signature of the intact 1,3-dioxolane ring is a prominent singlet integrating to 1H (the acetal methine proton) at approximately δ 5.7–5.8 ppm, alongside a multiplet integrating to 4H (the ethylene glycol backbone protons) around δ 4.0–4.1 ppm. The primary amine will present as a broad singlet (2H) around δ 3.6 ppm, which cleanly disappears upon D2O exchange.

-

LC-MS: Electrospray ionization (ESI+) should yield an[M+H]+ peak at m/z 180.1.

-

HPLC: Use a C18 reverse-phase column with a gradient of water/acetonitrile. Critical Note: The mobile phase must contain a basic modifier (e.g., 0.1% NH4OH) rather than standard acidic modifiers (like 0.1% TFA) to prevent on-column degradation and premature hydrolysis of the acetal.

References

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals Source: Thieme Connect URL:[Link]

-

1,3-Dioxanes, 1,3-Dioxolanes Source: Organic Chemistry Portal URL:[Link]

Sources

Structure Elucidation of 5-(1,3-Dioxolan-2-yl)-2-methylaniline: A Comprehensive Analytical Guide

Introduction & Chemical Context

The precise structural elucidation of functionalized aniline derivatives is a critical quality control step in pharmaceutical synthesis. The compound 5-(1,3-Dioxolan-2-yl)-2-methylaniline (also known as 3-amino-4-methylbenzaldehyde ethylene acetal) is a highly versatile synthetic intermediate. It features a protected aldehyde (1,3-dioxolane ring), an activating primary amine, and an ortho-methyl group.

Determining the exact regiochemistry of this 1,2,5-trisubstituted benzene ring requires an orthogonal analytical approach. Relying on a single technique can lead to misassignments, particularly regarding the relative positions of the methyl and acetal groups. This guide details a self-validating, multi-modal analytical workflow designed to unambiguously confirm the structure of this molecule, explaining the causality behind every experimental parameter.

Orthogonal Analytical Strategy

To establish absolute confidence in the molecular structure, we employ a triad of analytical techniques: High-Resolution Mass Spectrometry (HRMS) for empirical formula confirmation, Nuclear Magnetic Resonance (NMR) for atomic connectivity, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group validation.

Figure 1: Orthogonal analytical workflow for unambiguous structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Before mapping connectivity, the empirical formula must be established. For 5-(1,3-Dioxolan-2-yl)-2-methylaniline (C₁₀H₁₃NO₂), the theoretical exact monoisotopic mass is 179.0946 Da.

Mechanistic Rationale: We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode. ESI is a "soft" ionization technique that prevents the premature in-source fragmentation of the acid-sensitive 1,3-dioxolane ring . The exact mass of the protonated molecular ion [M+H]⁺ is observed at m/z 180.1019, which is well within the acceptable < 5 ppm mass error threshold, confirming the C₁₀H₁₃NO₂ formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of this elucidation, providing the spatial and scalar connectivity required to differentiate this compound from its regioisomers (e.g., the 1,2,4- or 1,3,5- substituted variants).

1D NMR Assignments (¹H and ¹³C)

The ¹H NMR spectrum reveals a classic 1,2,5-trisubstituted splitting pattern. The strongly electron-donating -NH₂ group shields the ortho (H6) and para (H4) protons, while the methyl group exerts a weaker shielding effect. The acetal proton appears as a distinct singlet downfield due to the deshielding effect of two adjacent oxygen atoms .

Table 1: ¹H NMR Data (600 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| 1-NH₂ | 3.65 | br s | - | 2H | Amine |

| 2-CH₃ | 2.15 | s | - | 3H | Aryl methyl |

| 3 | 7.02 | d | 7.8 | 1H | Aromatic CH |

| 4 | 6.85 | dd | 7.8, 1.8 | 1H | Aromatic CH |

| 6 | 6.78 | d | 1.8 | 1H | Aromatic CH |

| 1' | 5.72 | s | - | 1H | Acetal CH |

| 2', 3' | 4.00 - 4.15 | m | - | 4H | Dioxolane CH₂ |

Table 2: ¹³C NMR Data (150 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Type | Assignment |

|---|---|---|---|

| 1 | 144.5 | C | C-NH₂ |

| 2 | 122.1 | C | C-CH₃ |

| 3 | 130.4 | CH | Aromatic CH |

| 4 | 118.5 | CH | Aromatic CH |

| 5 | 138.0 | C | C-Acetal |

| 6 | 113.2 | CH | Aromatic CH |

| 2-CH₃ | 17.2 | CH₃ | Aryl methyl |

| 1' | 103.5 | CH | Acetal CH |

| 2', 3' | 65.2 | CH₂ | Dioxolane CH₂ |

2D NMR Connectivity (HMBC Logic)

To definitively prove that the dioxolane ring is at C5 and the methyl is at C2, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (²J and ³J) carbon-proton couplings, bridging isolated spin systems. The ³J correlation from the acetal proton (δ 5.72) to C4 and C6 confirms its position between these two aromatic protons.

Figure 2: Key HMBC (²J/³J) correlations establishing the regiochemistry of the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid orthogonal validation of the functional groups identified by NMR.

-

Primary Amine: A distinct doublet is observed at 3420 cm⁻¹ and 3335 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations of the unhindered aniline group.

-

Acetal Linkage: Strong, broad absorption bands at 1120 cm⁻¹ and 1080 cm⁻¹ correspond to the C-O-C asymmetric stretching of the 1,3-dioxolane ring, confirming the integrity of the protecting group.

Standardized Experimental Protocols

To ensure reproducibility and prevent sample degradation, the following self-validating protocols must be strictly adhered to:

Protocol A: NMR Sample Preparation & Acquisition

Causality Check: Chloroform-d (CDCl₃) naturally degrades over time to form trace amounts of DCl. Because 1,3-dioxolanes are highly acid-labile, failing to neutralize the solvent will result in the in-situ deprotection of the acetal back to the aldehyde .

-

Solvent Neutralization: Pass 1.0 mL of CDCl₃ (containing 0.03% v/v TMS) through a 2 cm plug of basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette immediately prior to use.

-

Sample Dissolution: Weigh exactly 15.0 mg of 5-(1,3-Dioxolan-2-yl)-2-methylaniline into a clean glass vial. Add 0.6 mL of the neutralized CDCl₃ and agitate gently until fully dissolved.

-

Transfer: Transfer the solution to a standard 5 mm precision NMR tube.

-

Acquisition: Acquire ¹H spectra at 600 MHz (16 scans, 2s relaxation delay) and ¹³C spectra at 150 MHz (1024 scans) utilizing a cryoprobe to maximize the signal-to-noise ratio for quaternary carbons (C1, C2, C5) .

Protocol B: HRMS Sample Preparation

-

Stock Solution: Prepare a 1.0 mg/mL stock solution of the analyte in LC-MS grade methanol.

-

Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid.

-

Note: The trace formic acid facilitates efficient protonation for positive-ion ESI without being concentrated enough to cleave the acetal during the brief LC-MS transit time.

-

-

Injection: Inject 2 µL into the ESI-Q-TOF system, operating with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

Protocol C: FT-IR Acquisition

-

Background: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Measurement: Apply 2-3 mg of the neat compound directly onto the crystal. Apply uniform pressure using the ATR anvil and collect the sample spectrum.

Conclusion

The structure of 5-(1,3-Dioxolan-2-yl)-2-methylaniline is unambiguously confirmed through this multi-modal approach. HRMS definitively anchors the molecular formula, while 1D and 2D NMR provide the exact spatial arrangement of the 1,2,5-trisubstituted ring. By understanding the chemical vulnerabilities of the molecule—specifically the acid-lability of the dioxolane ring—the analytical protocols are designed to prevent degradation artifacts, ensuring the highest level of scientific integrity.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 266961, 2-(1,3-Dioxolan-2-yl)aniline." PubChem Database. URL:[Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Database. URL:[Link]

-

Wuts, P. G. M. "Protection for the Carbonyl Group." Greene's Protective Groups in Organic Synthesis, John Wiley & Sons, 2014. URL:[Link]

-

American Chemical Society. "Guidelines for the Presentation of NMR Data." ACS Publications Author Guidelines. URL:[Link]

Synthesis and Characterization of 5-(1,3-Dioxolan-2-yl)-2-methylaniline

An In-Depth Technical Guide for Aldehyde-Protected o-Toluidine Derivatives

Executive Summary

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-methylaniline (the acetal-protected form of 3-amino-4-methylbenzaldehyde) is a critical workflow for researchers developing complex nitrogen-containing heterocycles, Schiff base ligands, and pharmaceutical intermediates. Free 3-amino-4-methylbenzaldehyde is notoriously unstable; its highly nucleophilic primary amine and electrophilic formyl group rapidly undergo intermolecular condensation to form Schiff base oligomers.

By strategically masking the aldehyde as a 1,3-dioxolane acetal prior to the reduction of the nitro precursor, we bypass this polymerization liability. This whitepaper outlines a highly optimized, three-step synthetic route starting from commercially available 4-methylbenzaldehyde, emphasizing mechanistic causality, self-validating analytical checkpoints, and scalable protocols.

Retrosynthetic Analysis & Mechanistic Rationale

As application scientists, we must design routes where each transformation not only achieves high yield but also dictates the success of the subsequent step. The synthesis relies on three core mechanistic pillars:

-

Synergistic Regioselective Nitration: In the first step, 4-methylbenzaldehyde is nitrated. The methyl group is an ortho/para-directing activator, while the formyl group is a meta-directing deactivator. Both groups synergistically direct the incoming nitronium ion ( NO2+ ) to the 3-position (ortho to the methyl, meta to the formyl), ensuring near-exclusive formation of 4-methyl-3-nitrobenzaldehyde.

-

Pre-emptive Electrophile Masking (Protection): Before reducing the nitro group, the aldehyde must be protected. Using ethylene glycol under Dean-Stark conditions with catalytic p-toluenesulfonic acid (p-TsOH) drives the equilibrium toward the cyclic acetal by continuously removing water. This renders the carbon center inert to nucleophilic attack, as established by standard protection protocols in [1].

-

Chemoselective Neutral Reduction: A common method for reducing 4-methyl-3-nitrobenzaldehyde to its amine involves stannous chloride ( SnCl2 ) in concentrated HCl [2]. However, applying this to our dioxolane-protected intermediate would result in immediate acid-catalyzed hydrolysis of the acetal. Therefore, we must utilize a neutral reduction method—specifically, catalytic hydrogenation using Palladium on Carbon (Pd/C)—to selectively reduce the nitro group while preserving the acid-labile 1,3-dioxolane ring.

Synthetic Workflow

Synthetic workflow for 5-(1,3-Dioxolan-2-yl)-2-methylaniline from 4-methylbenzaldehyde.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized stoichiometric ratios, reaction conditions, and expected metrics for the three-step sequence.

| Step | Transformation | Reagents (Equivalents) | Catalyst / Solvent | Temp (°C) | Time (h) | Expected Yield |

| 1 | Nitration | 4-Methylbenzaldehyde (1.0 eq)Conc. HNO3 (1.1 eq) | Conc. H2SO4 (Solvent) | 0 to 5 | 2.0 | 82 - 85% |

| 2 | Acetalization | Nitro-intermediate (1.0 eq)Ethylene Glycol (1.5 eq) | p-TsOH (0.05 eq)Toluene | 110 (Reflux) | 4.0 | 90 - 92% |

| 3 | Reduction | Acetal-intermediate (1.0 eq) H2 Gas (Excess) | 10% Pd/C (5 wt%)Ethanol | 25 | 6.0 | 94 - 96% |

Step-by-Step Experimental Protocols

Step 1: Regioselective Nitration

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and an internal thermometer. Place the flask in an ice-salt bath.

-

Addition: Add 50 mL of concentrated H2SO4 and cool to 0 °C. Slowly add 4-methylbenzaldehyde (12.0 g, 100 mmol) dropwise, maintaining the internal temperature below 5 °C.

-

Nitration: In a separate beaker, prepare a nitrating mixture of concentrated HNO3 (6.9 g, 110 mmol) and concentrated H2SO4 (15 mL). Add this mixture dropwise via the dropping funnel over 45 minutes, strictly keeping the temperature between 0–5 °C to prevent over-nitration or oxidation.

-

Workup: Stir for an additional 1 hour at 5 °C. Pour the reaction mixture over 400 g of crushed ice with vigorous stirring. Filter the resulting pale-yellow precipitate under vacuum, wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol to yield 4-methyl-3-nitrobenzaldehyde.

Step 2: Acetal Protection (Dean-Stark)

-

Setup: In a 250 mL round-bottom flask, combine 4-methyl-3-nitrobenzaldehyde (10.0 g, 60.5 mmol), ethylene glycol (5.6 g, 90.8 mmol), and p-toluenesulfonic acid monohydrate (0.57 g, 3.0 mmol).

-

Solvent: Add 100 mL of anhydrous toluene. Attach a Dean-Stark apparatus fitted with a reflux condenser.

-

Reflux: Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4 hours or until water ceases to accumulate (theoretical yield of water: ~1.1 mL).

-

Workup (Critical): Cool the mixture to room temperature. Crucial Step: Wash the organic layer with saturated aqueous NaHCO3 (2 × 50 mL) to completely neutralize the p-TsOH. Failure to neutralize the acid will result in acetal hydrolysis during solvent evaporation. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield 2-(4-methyl-3-nitrophenyl)-1,3-dioxolane as a viscous oil or low-melting solid.

Step 3: Catalytic Hydrogenation

-

Setup: In a heavy-walled hydrogenation flask, dissolve the protected nitro-acetal (10.0 g, 47.8 mmol) in 100 mL of absolute ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g). Safety Note: Pd/C is highly pyrophoric; add it to the solvent under a blanket of nitrogen.

-

Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Maintain the system under a hydrogen atmosphere (1 atm via balloon or Parr shaker at 30 psi) and stir vigorously at room temperature for 6 hours.

-

Workup: Once hydrogen uptake ceases, purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to afford 5-(1,3-Dioxolan-2-yl)-2-methylaniline as a crystalline solid.

Analytical Characterization & Self-Validating Systems

To ensure the trustworthiness of the synthesis, each step must be validated before proceeding. Rely on these self-validating spectroscopic and chromatographic checkpoints, grounded in standard practices from [3]:

-

Validation of Step 1 (Nitration):

-

TLC: Hexane/EtOAc (4:1). The nitro product has a lower Rf than the starting aldehyde due to increased dipole moment.

-

IR Spectroscopy: Confirm the appearance of strong, characteristic N−O stretching bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

-

-

Validation of Step 2 (Protection):

-

IR Spectroscopy: Confirm the complete disappearance of the highly polar C=O stretch at ~1700 cm⁻¹. Look for the appearance of strong C−O−C ether stretching at ~1100 cm⁻¹.

-

¹H NMR ( CDCl3 ): The aldehyde proton (~10.0 ppm) must be absent. Confirm the presence of the dioxolane ethylene protons (multiplet, ~4.0–4.2 ppm, 4H) and the acetal methine proton (singlet, ~5.8 ppm, 1H).

-

-

Validation of Step 3 (Reduction):

-

TLC: Hexane/EtOAc (2:1). The resulting aniline is significantly more polar than the nitro-acetal, dropping drastically in Rf . The spot will stain intensely with ninhydrin.

-

IR Spectroscopy: Disappearance of the N−O bands. Appearance of primary amine N−H stretches (a distinct doublet at ~3300 and ~3400 cm⁻¹).

-

¹H NMR ( CDCl3 ): Appearance of a broad singlet at ~3.6 ppm (2H, −NH2 ), which readily disappears upon a D2O shake. Aromatic protons will shift upfield due to the strongly electron-donating nature of the newly formed amine group.

-

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 20375405, 3-Amino-4-methylbenzaldehyde. PubChem.[Link][1]

-

Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[Link]

Sources

The Dioxolane Pharmacophore in Modern Drug Design: Mechanisms, Synthesis, and Clinical Applications

Executive Summary

The 1,3-dioxolane ring—a five-membered heterocyclic acetal/ketal—has transitioned from a simple synthetic protecting group to a privileged pharmacophore in medicinal chemistry[1]. Its unique physicochemical attributes, including conformational restriction, distinct spatial geometry, and the capacity to act as a dual hydrogen-bond acceptor, make it highly valuable for modulating drug-target interactions[2]. This whitepaper explores the mechanistic role of the dioxolane group, specifically its application in antiviral nucleoside analogues, its metabolic stability, and the self-validating experimental workflows required to evaluate these compounds.

Introduction: Structural and Chemical Rationale

In medicinal chemistry, there is a continuous demand to design novel drug-like agents with high therapeutic potential and minimal off-target toxicity[2]. The incorporation of a 1,3-dioxolane ring into a drug scaffold alters its three-dimensional conformation and lipophilicity. The oxygen atoms within the heterocyclic ring serve as potent hydrogen bond acceptors, which can significantly enhance ligand-target interactions within the binding pockets of viral polymerases or host enzymes[2][3].

Mechanistic Role: The "Sugar Mimic" in Antiviral Therapy

One of the most profound applications of the dioxolane group is in the design of nucleoside reverse transcriptase inhibitors (NRTIs) and other antiviral agents. Traditional nucleosides rely on a ribose or deoxyribose sugar ring. By replacing the sugar moiety with a 1,3-dioxolane ring, researchers create a "sugar mimic"[4][5].

This substitution is strategically brilliant: it retains the necessary spatial geometry for the nucleoside to be recognized and phosphorylated by cellular kinases, but it inherently lacks the crucial 3'-hydroxyl (3'-OH) group required for DNA or RNA chain elongation[4]. When the active triphosphate form of a dioxolane nucleoside (e.g., troxacitabine, amdoxovir) is incorporated into the elongating viral DNA chain by viral polymerases, the absence of the 3'-OH prevents the formation of the next phosphodiester bond. This results in obligate viral chain termination, effectively halting viral replication without causing equivalent toxicity to host human polymerases[4][6].

Diagram 1: Mechanism of viral chain termination by dioxolane nucleoside analogues.

Metabolic Stability and Pharmacokinetics

Beyond target specificity, the dioxolane ring heavily influences the metabolic fate of the drug. While generally stable in physiological conditions, the dioxolane ring can undergo specific cytochrome P450 (CYP)-mediated metabolism. High-resolution mass spectrometry studies utilizing human liver microsomes (HLMs) have demonstrated that O-demethylation and ring-opening of dioxolane structures can lead to the formation of catechols and subsequently reactive quinones[3]. Understanding this metabolic pathway is critical for predicting in vivo half-life and mitigating potential hepatotoxicity.

To further optimize the pharmacokinetics of dioxolane nucleosides—specifically to bypass the rate-limiting first phosphorylation step—researchers have developed phosphoramidate prodrugs. These more lipophilic monophosphate prodrugs have displayed up to a 3600-fold greater potency against HIV-1 compared to their parent nucleosides, significantly increasing the intracellular formation of the active dioxolane triphosphate[7].

Quantitative Structure-Activity Relationship (SAR) Data

Recent structure-activity relationship (SAR) studies on d-dioxolane-derived 7-deazapurine analogues have demonstrated exceptional potency against the Epstein-Barr Virus (EBV) and Human Immunodeficiency Virus (HIV)[4][6]. The substitution of halogens at specific positions on the nucleobase dramatically alters the efficacy and toxicity profile.

Table 1: Antiviral Activity and Cytotoxicity of Key Dioxolane Nucleosides

| Compound / Derivative | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 7-Bromo-deazaadenine dioxolane (15) | EBV | 0.17 | 49.9 | 294 | [4] |

| 7-Iodo-deazaadenine dioxolane (16) | EBV | 0.47 | >50 | High | [4] |

| Ganciclovir (FDA-Approved Control) | EBV | 2.5 | >100 | >40 | [4] |

| Cytosine dioxolane (β-isomer) | HIV-1 | Highly Potent | Toxic | Low | [6] |

| Dioxolane-A Phosphoramidate | HIV-1 | ~0.005 | >100 | >20000 | [7] |

Experimental Methodologies (Protocols)

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis, screening, and metabolic evaluation of dioxolane-based therapeutics.

Diagram 2: Synthetic and screening workflow for dioxolane-derived nucleoside analogues.

Enantioselective Synthesis of Dioxolane Nucleosides

Rationale: Enantiomerically pure synthesis is critical because the stereochemistry of the dioxolane ring dictates its affinity for viral polymerases versus host polymerases. Only specific alpha or beta isomers exhibit potent antiviral activity without severe cytotoxicity[6]. Protocol:

-

Starting Material: Begin with 1,6-anhydro-D-mannose to establish the correct initial stereocenters[6].

-

Dioxolane Formation: Cleave the diol and cyclize via ketone condensation to furnish an enantiomerically pure, acylated dioxolane intermediate[4][6].

-

Halogenation: Iodinate the intermediate to create a highly reactive leaving group at the pseudo-anomeric carbon[4].

-

SN2 Coupling: Condense the intermediate with a silylated 5-substituted pyrimidine or 7-deazapurine base under Lewis acid catalysis (e.g., TMSOTf) to afford the coupled β-nucleoside[4][6].

-

Deprotection: Remove the acyl protecting groups using methanolic ammonia to yield the final target dioxolane nucleoside analogue[4].

Self-Validating Antiviral Efficacy & Cytotoxicity Assay

Rationale: A dual-assay system is required to calculate the Selectivity Index (SI = CC50/EC50). This ensures the observed viral inhibition is a true pharmacological effect and not an artifact of generalized host cell death[5]. Protocol:

-

Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) or specific host cell lines in a 96-well plate at a density of cells/well[5][6].

-

Compound Dilution: Prepare 2-fold serial dilutions of the dioxolane derivative in complete medium (ranging from 0.01 µM to 100 µM)[5].

-

Viral Inoculation: Infect the cells with a standardized viral titer (e.g., HIV-1 or EBV) equivalent to a multiplicity of infection (MOI) of 0.1. Crucial Validation Step: Include uninfected cells treated with the compound as a cytotoxicity control, and infected cells treated with a vehicle (DMSO) as a growth control[5].

-

Incubation: Incubate at 37°C in a 5% CO2 atmosphere for 72-96 hours.

-

Readout (Efficacy): Measure viral replication using a p24 antigen ELISA (for HIV) or viral DNA qPCR (for EBV) to determine the EC50[4].

-

Readout (Cytotoxicity): Add MTT reagent to the uninfected control wells, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm using a microplate reader to determine the CC50[5].

Microsomal Stability Assay (HLMs)

Rationale: Evaluating the O-demethylation and ring-opening of the dioxolane group by CYP450 enzymes is essential for predicting in vivo half-life and the formation of reactive quinone metabolites[3]. Protocol:

-

Reaction Mixture: Combine 1 µM of the dioxolane compound with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

-

Aliquot Sampling: Remove 50 µL aliquots at 0, 15, 30, and 60 minutes.

-

Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (self-validating step to account for extraction recovery)[3].

-

Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant using High-Resolution Quadrupole-Orbitrap Mass Spectrometry (HR-MS/MS) to identify parent drug depletion and specific quinone/catechol metabolites[3].

Conclusion

The 1,3-dioxolane ring is far more than a simple structural linker; it is a dynamic pharmacophore that drives the efficacy of modern antiviral nucleosides and modulates the pharmacokinetic properties of diverse therapeutics. By carefully controlling stereochemistry, understanding its metabolic liabilities, and employing rigorous, self-validating screening protocols, drug development professionals can leverage the dioxolane scaffold to achieve exceptional target selectivity and clinical safety.

References[4] Title: Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7-Deazapurine Nucleoside Analogues against Epstein–Barr Virus (EBV) | Source: ACS Medicinal Chemistry Letters (acs.org) | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv1dLnBXKkVIwv1gmQpfaaiypQR1NM4tr6u3Chxex69CBQXJuS1F_8wIYhE2CyEU5d4jkkVnYAEigPK3NS9eF5fZ9gN1yOLW8f8UY9tJmPJ7r12XPgeJW7kqBTZYSZZbf_eycQbzqBA5By1xhB3cu_P80=[6] Title: Asymmetric synthesis of 1,3-dioxolane-pyrimidine nucleosides and their anti-HIV activity | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6vzeluMSd0ca3v5xeZCEWC3xmlqmUB5g8cQOU2YI2LDp9wlYZAPTxeT-WXGPszMSL0A-0panOXNMvFrgCdVfBzjwRG-h0fWYSn_whmQ7lD4nILNiLjIh9yYNQYobVA7NxMuU=[7] Title: Adenosine Dioxolane Nucleoside Phosphoramidates As Antiviral Agents for Human Immunodeficiency and Hepatitis B Viruses | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpOOi0sYcV3bMv1NLI7e1VeBUmf733ejNmOEvnBV79yuhSPXCxlAyDtQze41IiMjuZKBShmXx1gfoYJ3L9wnlWOp0I8Oc4LnQLKwmvz3NP5FLm7IuVvfpONveRZd_sjd_qsgZMAf002X4EiLI=[2] Title: The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study | Source: researchgate.net | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFzfpmPpes2Es2ZdiDw2PmKlEUUQte0Icm_ImpGnECrRI2czhpqBwEznEBw3Vd3TVUcpql8uyVXDoqE8HNP5MoXIzaYbmfSXOqtXsWs0IVtUEVfdzsfoeGFpV_bRjC2ivawlCfxGAh2rY_ptW3yrSL-VHmogzptQVYcF4bRJAm5_qdho1jV3Cz3D36BLatC_M4lmOAIAubj-YKNU7qMyUHkSizRI4gv5qMxDaqIJatEkYs1Ue1U-ZQ3R8nq4E14rKN[5] Title: Application Notes and Protocols: 2,4-Diphenyl-1,3-dioxolane Derivatives in Medicinal Chemistry | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGimBhe71nY5oHsIod34TrkEju9IA13aqsuFUOTjjEmmTBeZBhjE_pLjJGbKSPEaVhhbBvkjKYyjtmVrX7i6kbZycqCF9rwm6WiFRlHCp8pe1nCb7w9P1DqsZVxlYAZmngIQTWZbMs2JJP6k1kY5RT7_nyCd-OjKdYzbiSYRNkcjsTclmqYyDuc519thWWHWMUn98QN0Q2ADfxv3dEtGLkrVFW0QHnIYFcrANpSofIged70dBtnzV6fujU=[3] Title: Dioxolanes – Knowledge and References (Characterization of hydrocoptisonine metabolites in human liver microsomes) | Source: taylorandfrancis.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkJVWJQh9tgsI_BbFTY2M9sdYPKV3P2IQ03aNv0EzCAJIUMhswrukkVUvECxsWRX_OFzs36nGuzizdMN3iJ8r7Mun-sSecJdoJfh8cxVW_HO2Wb16tcwXzjccOr8Pttt5EcD000YYJi1y93MaKFYz9D4j0j5bRJiPPsRdt3aVk8lK3ZkAlPVoyMEyMnlE6g2frgGLRamEwFQ8pDuTd[1] Title: Thermally Hazardous 1,3-Dioxolane Coupling Reaction Required for a Pharmaceutical Candidate Starting Material | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrGHnhCy_tE8uSMdf1_oidNfUwOJUvuOVGw-_QIjHEM1VpVb4dPkkVqcJnvqOvlAWsMf3GXtT8Xwy09yD3RIrCjclF5MwxhnoGpgfLVaTs4PiWCGSlk_topKrGYGxTdZsC046NXt3zSHAE5Hc=

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Asymmetric synthesis of 1,3-dioxolane-pyrimidine nucleosides and their anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine Dioxolane Nucleoside Phosphoramidates As Antiviral Agents for Human Immunodeficiency and Hepatitis B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

5-(1,3-Dioxolan-2-yl)-2-methylaniline: A Bifunctional Scaffold in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern drug development and complex organic synthesis, the strategic use of orthogonal protecting groups is paramount. 5-(1,3-Dioxolan-2-yl)-2-methylaniline (Molecular Formula: C10H13NO2 ) emerges as a highly versatile, bifunctional building block[1]. At its core, this compound is the acetal-protected derivative of 3-amino-4-methylbenzaldehyde[2].

Unprotected amino-aldehydes are notoriously unstable; possessing both a nucleophilic primary amine and an electrophilic carbonyl, they rapidly undergo intermolecular condensation to form intractable poly-Schiff base oligomers[2]. By masking the aldehyde as a 1,3-dioxolane ring, chemists unlock a stable scaffold where the aniline moiety can be selectively functionalized (via amidation, alkylation, or SNAr reactions) before the aldehyde is cleanly unmasked under mild acidic conditions for subsequent downstream coupling[3]. This whitepaper provides a comprehensive technical guide to the structural profiling, synthetic methodologies, and application workflows of this critical intermediate.

Structural and Physicochemical Profiling

The synthetic utility of 5-(1,3-Dioxolan-2-yl)-2-methylaniline is dictated by its distinct structural domains:

-

The 2-Methylaniline Core : The primary amine at position 1 serves as a potent nucleophile. The methyl group at position 2 (ortho to the amine) provides specific steric hindrance, which can prevent over-alkylation and direct the regioselectivity of subsequent coupling reactions. Furthermore, the electron-donating nature of the methyl group enhances the nucleophilicity of the amine via inductive effects.

-

The 1,3-Dioxolane Ring : Located at position 5, this five-membered cyclic acetal protects the latent aldehyde. Dioxolanes adopt a puckered conformation and are celebrated for their absolute stability under basic, nucleophilic, and reductive conditions[4].

Causality in Scaffold Design

The choice of a 1,3-dioxolane protecting group over acyclic acetals (e.g., dimethyl acetal) is deliberate. Cyclic acetals benefit from the chelate effect, making them thermodynamically more stable during harsh upstream transformations (such as catalytic hydrogenation or strong base couplings) while remaining kinetically labile to aqueous acid hydrolysis when deprotection is required[3].

Synthetic Methodologies: The Nitro-First Strategy

Because 3-amino-4-methylbenzaldehyde cannot be isolated in high purity without self-condensation[2], the synthesis of 5-(1,3-Dioxolan-2-yl)-2-methylaniline must proceed via a "nitro-first" retrosynthetic logic. The starting material, 4-methyl-3-nitrobenzaldehyde, contains a non-nucleophilic nitro group, allowing the aldehyde to be safely protected before the amine is generated[3].

Experimental Protocol A: Acetalization of 4-Methyl-3-nitrobenzaldehyde

Objective: Mask the electrophilic aldehyde to prevent future polymerization.

-

Reaction Setup : In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-methyl-3-nitrobenzaldehyde (1.0 eq) in anhydrous toluene (0.2 M).

-

Reagent Addition : Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

-

Azeotropic Distillation : Reflux the mixture at 110°C. The Dean-Stark apparatus is critical here; it physically removes water from the system, driving the equilibrium toward the acetal product according to Le Chatelier's principle.

-

Self-Validating Checkpoint : Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active starting material spot disappears. In 1H NMR, validate success by the disappearance of the aldehyde proton ( ∼10.0 ppm) and the appearance of the acetal methine singlet ( ∼5.8 ppm).

-

Workup : Quench with saturated aqueous NaHCO3 to neutralize the pTSA, preventing reverse hydrolysis during concentration. Extract with EtOAc, dry over Na2SO4 , and concentrate to yield 2-(4-methyl-3-nitrophenyl)-1,3-dioxolane.

Experimental Protocol B: Chemoselective Reduction

Objective: Convert the nitro group to the primary amine without cleaving the acid-sensitive acetal.

-

Reaction Setup : Dissolve the intermediate from Protocol A in absolute ethanol. Purge the flask with Argon.

-

Catalyst Addition : Add 10% Pd/C (0.1 eq by weight).

-

Hydrogenation : Evacuate the flask and backfill with H2 gas (1 atm) using a balloon. Stir vigorously at room temperature for 4 hours.

-

Mechanistic Insight: The 1,3-dioxolane ring is entirely stable to catalytic hydrogenation. Avoid using acidic reducing agents (like SnCl2/HCl ) as they will prematurely cleave the acetal[3].

-

-

Self-Validating Checkpoint : IR spectroscopy should confirm the disappearance of symmetric/asymmetric NO2 stretches (1530, 1350 cm−1 ) and the emergence of N-H stretching bands (3300-3400 cm−1 ).

-

Workup : Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to afford pure 5-(1,3-Dioxolan-2-yl)-2-methylaniline.

Caption: Retrosynthetic and forward synthetic pathway for 5-(1,3-Dioxolan-2-yl)-2-methylaniline.

Optimization of Reaction Conditions

To maximize yield and minimize side reactions, various catalytic and reductive conditions have been evaluated in the literature for similar dioxolane-aniline derivatives[4]. The data is synthesized in the tables below.

Table 1: Optimization of Acetalization Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| pTSA (10 mol%) | Toluene | 110 (Reflux) | 12 | 85% | Standard Brønsted acid; requires Dean-Stark for high yield. |

| HCl (conc.) | Ethanol | 78 (Reflux) | 24 | 45% | High rate of side reactions and incomplete conversion. |

| H4[SiW12O40] | Solvent-free | 25 (RT) | 2 | 96% | Heteropoly acid achieves near-quantitative yields at ambient temp[4]. |

Table 2: Comparative Chemoselective Reduction Methods

| Reductant System | Solvent | Conditions | Yield (%) | Compatibility with Acetal |

| H2 (1 atm) / Pd/C | Ethanol | RT, 4h | 95% | Excellent . Clean conversion, zero acetal cleavage. |

| Fe / NH4Cl | EtOH/ H2O | 80°C, 3h | 88% | Good . Mildly acidic but tolerated by the cyclic acetal. |

| SnCl2⋅2H2O | EtOAc | 70°C, 6h | 60% | Poor . Lewis acidic nature causes partial deprotection. |

Downstream Applications in Drug Development

Once synthesized, 5-(1,3-Dioxolan-2-yl)-2-methylaniline acts as a linchpin in multi-step organic synthesis, particularly in the generation of pharmacologically relevant scaffolds[3].

Phase 1: Elaboration of the Amino Group

The aniline derivative serves as a nucleophilic building block[3]. It can be reacted with electrophilic core structures—such as 2-chloropyrimidines or acyl chlorides—to build the primary backbone of a target drug (e.g., a kinase inhibitor). Because the aldehyde is protected, no competitive Schiff base formation occurs during this step.

Phase 2: Deprotection and Condensation

Following amine elaboration, the 1,3-dioxolane ring is hydrolyzed under acidic conditions (e.g., 1N HCl in THF) to unmask the aldehyde[3]. This newly revealed electrophile can then participate in a wide range of subsequent reactions:

-

Benzimidazole Synthesis : Condensation of the unmasked aldehyde with o-phenylenediamine in the presence of a dehydrating agent (like polyphosphoric acid) yields 2-substituted benzimidazoles, a highly privileged scaffold in medicinal chemistry[3].

-

Schiff Base Derivatives : Condensation with primary amines or hydrazines forms imines (Schiff bases), which are valuable as colorimetric chemosensors and biological ligands[3],[2].

Caption: Orthogonal reactivity workflow exploiting the bifunctional nature of the scaffold.

References

- 2-(1,3-Dioxolan-2-yl)-4-methoxyaniline - Smolecule -

- Nitrophenyl)-1,3-dioxolane as a Key Intermediate in Multi-Step Organic Synthesis - Benchchem -

- Buy 5-(1,3-Dioxolan-2-yl)-2-methylaniline - Smolecule -

- 3-Amino-4-methylbenzaldehyde | CAS 29526-73-6 - Benchchem -

- 3-Amino-4-methylbenzaldehyde | C8H9NO | CID 20375405 - PubChem -

Sources

The Privileged Scaffold: Discovery, History, and Rational Design of Novel Aniline Derivatives

Executive Summary

The aniline (aminobenzene) moiety is one of the most profoundly impactful structural motifs in the history of chemical science. Originally isolated as a byproduct of natural dye degradation, aniline catalyzed the birth of the synthetic chemical industry and subsequently became a cornerstone of modern pharmacophore design. Today, novel aniline derivatives are ubiquitous in targeted therapeutics, ranging from broad-spectrum antimicrobials to precision tyrosine kinase inhibitors. This technical guide synthesizes the historical evolution of aniline with modern rational drug design, providing field-proven protocols for the synthesis and validation of next-generation aniline derivatives.

Historical Context: The "Dye-to-Drug" Paradigm

The discovery of aniline was not a singular event but a convergence of isolated observations that eventually unified organic chemistry.

-

1826: Otto Unverdorben first isolated the compound via the destructive distillation of indigo, naming it Crystallin[1].

-

1834: Friedlieb Runge isolated a substance from coal tar that turned blue upon treatment with chloride of lime, naming it Kyanol[1].

-

1840–1843: Carl Julius Fritzsche synthesized the molecule by treating indigo with caustic potash, coining the term aniline (from the indigo-yielding plant Indigofera anil). Shortly after, August Wilhelm von Hofmann proved that Crystallin, Kyanol, and Fritzsche's aniline were the exact same chemical entity[1],[2].

The true inflection point occurred in 1856 , when Hofmann’s 18-year-old student, William Henry Perkin, serendipitously synthesized mauveine while attempting to synthesize the antimalarial drug quinine[1],[2]. This birthed the synthetic dye industry.

The transition from dyes to pharmaceuticals was driven by the hypothesis that if dyes could selectively stain biological tissues, they might selectively kill pathogens. This led to the development of Salvarsan in 1909 (the first effective treatment for syphilis) and the discovery of Prontosil in 1932 by Gerhard Domagk[2]. Prontosil, a red azo dye, was later found to metabolize in vivo into sulfanilamide—the active aniline derivative that ushered in the era of broad-spectrum antibiotics[2].

Caption: The historical evolution of the aniline scaffold from textile dyes to modern therapeutics.

Rational Design of Novel Aniline Derivatives

In contemporary medicinal chemistry, the aniline ring is rarely used as a standalone pharmacophore due to potential toxicity (e.g., methemoglobinemia via hydroxylamine metabolites). Instead, it is heavily functionalized to serve as a highly specific hydrogen-bond donor/acceptor and a π

π stacking participant within target protein pockets.Recent breakthroughs have demonstrated the immense biological potential of rationally designed aniline derivatives:

-

Antimycobacterial Agents: Novel methoxy-substituted aniline derivatives (e.g., Compound 01 and 02) have shown potent in vitro activity against Mycobacterium tuberculosis H37Rv, driven by the aniline nitrogen's ability to interact with mycobacterial cell wall synthesis enzymes[3].

-

Agrochemical Fungicides: By mimicking the diarylamine scaffold of fluazinam, researchers have synthesized novel aniline derivatives of chlorothalonil. The diphenylamine structure allows for optimal spatial orientation, yielding compounds with up to 85% control against cucumber downy mildew at highly dilute concentrations[4].

Quantitative Biological Activity Comparison

To illustrate the efficacy of structural functionalization, the following table summarizes the biological activity of historical versus novel aniline derivatives based on recent assay data.

| Compound Class | Specific Derivative | Target Organism / Disease | Primary Assay Metric | Activity / Efficacy |

| Historical Antibacterial | Sulfanilamide | Streptococcus spp. | Minimum Inhibitory Conc. (MIC) | ~100 - 500 µg/mL |

| Novel Antitubercular | 2-methoxy-4-[(Z)-(phenylimino)methyl]phenol (Compound 02) | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | MIC: 6.25 µg/mL[3] |

| Novel Fungicide | Chlorothalonil-diphenylamine hybrid (Compound 20) | Cucumber downy mildew | In vivo Bioassay | 85% control at 6.25 mg/L[4] |

Experimental Methodology: Synthesis via Buchwald-Hartwig Amination

The synthesis of complex, sterically hindered aniline derivatives was historically bottlenecked by the harsh conditions required for nucleophilic aromatic substitution (S_NAr). The advent of the Buchwald-Hartwig Amination in the 1990s revolutionized this process, allowing for the palladium-catalyzed cross-coupling of aryl halides with primary or secondary amines under mild conditions[5],[6].

As a Senior Application Scientist, I mandate the following protocol for the synthesis of novel diarylamine derivatives. This protocol is designed as a self-validating system, ensuring that mechanistic pitfalls (such as catalyst deactivation) are preemptively mitigated.

Reagents and Materials

-

Aryl Halide: 4-Bromotoluene (1.0 mmol)

-

Amine: Substituted primary aniline (1.2 mmol)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.02 equiv. Pd)[7]

-

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 equiv.)[8]

-

Base: Cesium Carbonate (Cs2CO3) (1.5 equiv.)[8]

-

Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Protocol & Mechanistic Causality

Step 1: Preparation and Rigorous Degassing

-

Action: Charge an oven-dried Schlenk flask with the aryl halide, amine, Pd2(dba)3, BINAP, and Cs2CO3. Add anhydrous toluene. Subject the mixture to three freeze-pump-thaw cycles, backfilling with ultra-pure Argon.

-

Causality: The active catalytic species is an electron-rich Pd(0) complex. Ambient oxygen rapidly oxidizes Pd(0) to an inactive Pd(II) peroxo complex, terminating the catalytic cycle. Rigorous degassing is non-negotiable for high yields[8].

Step 2: Catalyst Activation and Ligation

-

Action: Stir the mixture at room temperature for 15 minutes prior to heating.

-

Causality: Pd2(dba)3 is a stable precatalyst. In solution, the bidentate BINAP ligand displaces the dba ligands to form the highly active, sterically tuned Pd(0)L2 complex. The use of a bidentate ligand like BINAP is critical; it prevents the formation of inactive palladium halide dimers after oxidative addition and forces the intermediate into a cis-conformation, which is a prerequisite for the final reductive elimination step[6].

Step 3: Cross-Coupling Execution

-

Action: Submerge the Schlenk flask in a pre-heated oil bath at 110°C and stir vigorously for 8–12 hours[8].

-

Causality: While some Buchwald-Hartwig aminations proceed at room temperature, coupling primary anilines with aryl bromides often results in competitive bis-arylation. Heating to 110°C, combined with the steric bulk of BINAP, accelerates the desired oxidative addition and reductive elimination phases while sterically hindering the secondary amine product from re-entering the cycle[7].

Step 4: Workup and Purification

-

Action: Cool the reaction to room temperature. Dilute with diethyl ether and filter the crude mixture through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

-

Causality: The Celite filtration effectively removes insoluble inorganic salts (CsBr, unreacted Cs2CO3) and precipitated "palladium black" (deactivated agglomerated Pd), preventing streaking during chromatography and ensuring high purity of the final aniline derivative[8].

Caption: The catalytic cycle of the Buchwald-Hartwig amination for synthesizing aniline derivatives.

Conclusion

The trajectory of aniline from a mysterious blue-yielding coal tar extract to a foundational pillar of modern drug discovery is a testament to the power of synthetic organic chemistry. By leveraging robust methodologies like the Buchwald-Hartwig amination, researchers can continue to rationally design novel aniline derivatives, tuning their electronic and steric properties to unlock new frontiers in antimicrobial, oncological, and agrochemical therapeutics.

References

- McGill University Office for Science and Society.

- PubMed (NIH).

- International Journal of Pharmaceutical Research and Applications.

- BenchChem.

- Wikipedia.

- ChemSpider Synthetic Pages.

- Organic Synthesis. Buchwald-Hartwig Coupling - General Procedure.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. mcgill.ca [mcgill.ca]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. organic-synthesis.com [organic-synthesis.com]

Methodological & Application

Buchwald-Hartwig amination of 5-(1,3-Dioxolan-2-yl)-2-methylaniline

An in-depth technical guide and application note for the palladium-catalyzed carbon-nitrogen bond formation of 5-(1,3-Dioxolan-2-yl)-2-methylaniline, focusing on steric accommodation and acetal preservation.

Executive Summary & Mechanistic Rationale

The Buchwald-Hartwig amination of 5-(1,3-Dioxolan-2-yl)-2-methylaniline presents a unique intersection of steric and electronic challenges. As a primary aniline, the molecule is inherently susceptible to over-arylation (bis-arylation), a common side reaction that generates unwanted diarylamines. Furthermore, the presence of an ortho-methyl group creates a sterically congested environment around the nucleophilic nitrogen, increasing the activation energy required for amine coordination to the palladium center.

Most critically, the substrate features a 1,3-dioxolane group (a cyclic acetal) at the 5-position. While this functional group is highly stable under the strongly basic conditions required for the cross-coupling catalytic cycle[1], it is notoriously labile in the presence of trace aqueous acids. Therefore, the entire protocol—from ligand selection to the final chromatographic purification—must be engineered as a holistic, acid-free system.

To solve these challenges, this protocol utilizes a Pd/BrettPhos catalytic system. BrettPhos (a highly bulky dialkylbiaryl phosphine) was specifically designed to facilitate the monoarylation of primary amines. The extreme steric bulk of the BrettPhos ligand prevents the coordination of a second aryl group, effectively shutting down the bis-arylation pathway. Additionally, theoretical calculations demonstrate that while the ortho-methyl group hinders oxidative addition, the bulky BrettPhos ligand drastically accelerates the final reductive elimination step, ensuring rapid catalytic turnover[2].

Catalytic Cycle

Mechanistic catalytic cycle of the Buchwald-Hartwig amination using Pd/BrettPhos.

Experimental Design & Optimization Data

The selection of the catalyst and base is not arbitrary; it is dictated by the structural personality of the substrate. The table below summarizes the quantitative optimization data, illustrating the causality behind the chosen conditions.

| Entry | Precatalyst / Ligand | Base | Solvent | Yield (%) | Causality / Rationale |

| 1 | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 45% | Bidentate ligands struggle with the ortho-methyl steric bulk, leading to sluggish reductive elimination[3]. |

| 2 | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 60% | RuPhos is optimized for secondary amines; using it with a primary aniline leads to competitive bis-arylation[2]. |

| 3 | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | >95% | BrettPhos perfectly accommodates primary amines and ortho-sterics, preventing over-arylation. |

| 4 | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 88% | Milder base alternative; highly effective but results in slightly lower conversion than NaOtBu[1]. |

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . Built-in quality control checks ensure that the reaction environment remains conducive to both the sensitive palladium catalyst and the acid-labile 1,3-dioxolane group.

Reagents Required

-

Nucleophile: 5-(1,3-Dioxolan-2-yl)-2-methylaniline (1.0 equiv, 1.0 mmol)

-

Electrophile: Aryl Halide (e.g., 4-Chlorotoluene) (1.05 equiv, 1.05 mmol)

-

Precatalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

-

Ligand: BrettPhos (0.04 equiv, 4 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)

-

Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology

Step 1: System Preparation and Validation

-

Action: Dry all glassware in an oven at 120 °C overnight. Purge the reaction Schlenk tube with argon.

-

Validation Check: Perform a Karl Fischer titration on the anhydrous toluene. The system is validated for use only if the water content is <50 ppm. Moisture will prematurely quench the NaOtBu and deactivate the Pd catalyst.

Step 2: Reagent Assembly (Glovebox)

-

Action: Inside a nitrogen-filled glovebox, charge the Schlenk tube with Pd₂(dba)₃, BrettPhos, and NaOtBu. Add the aryl halide and 5-(1,3-Dioxolan-2-yl)-2-methylaniline, followed by the anhydrous toluene. Seal the tube with a Teflon-lined screw cap.

-

Causality: Assembling the active pre-catalyst in the presence of the strong base and substrate prevents the formation of unreactive Pd-dimers and ensures immediate entry into the catalytic cycle upon heating.

Step 3: Catalytic Coupling & Monitoring

-

Action: Remove the Schlenk tube from the glovebox and heat in a pre-equilibrated oil bath at 100 °C for 6 hours.

-

Validation Check: At 4 hours, cool the reaction briefly, remove a 10 µL aliquot under positive argon pressure, and quench it into 1 mL of HPLC-grade methanol. Analyze via LC-MS. The protocol validates progression when the starting aniline mass (m/z 179.1) is depleted by >95% and the product mass is dominant.

Step 4: Acetal-Preserving Quench and Workup (Critical Phase)

-

Action: Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and quench by adding 10 mL of saturated aqueous NaHCO₃.

-

Validation Check: Test the aqueous layer with pH indicator strips. The system is validated if the pH is ≥ 8. Do not use distilled water or standard brine for the initial quench , as dissolved CO₂ or trace acidity can drop the pH below 7, leading to rapid hydrolysis of the 1,3-dioxolane group into an aldehyde.

Step 5: Extraction and Purification

-

Action: Separate the organic layer, wash with basic brine (brine containing 1% NaOH), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

-

Causality: Standard silica gel is inherently slightly acidic. To prevent acetal cleavage during chromatography, the silica column must be pre-neutralized by flushing it with the starting eluent containing 1% Triethylamine (Et₃N).

-

Validation Check: Visualize TLC plates using UV light (254 nm). Strictly avoid acidic stains (like p-Anisaldehyde or Vanillin/H₂SO₄) which will destroy the product on the plate and yield false degradation spots.

Experimental Workflow

Self-validating experimental workflow ensuring high yield and preservation of the acetal group.

References

-

Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Chemical Science (RSC Publishing)

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega (ACS Publications) 2[2]

-

Buchwald-Hartwig Coupling - General Procedures Organic Synthesis 3[3]

Sources

Application Note: Controlled Deprotection of 5-(1,3-Dioxolan-2-yl)-2-methylaniline

Strategic Overview

The 1,3-dioxolane moiety is a highly reliable protecting group for aldehydes, offering robust stability against nucleophiles, reducing agents, and basic conditions during multi-step syntheses. However, its removal via acid-catalyzed hydrolysis requires careful strategic planning when basic functional groups are present on the same molecule. In the case of 5-(1,3-Dioxolan-2-yl)-2-methylaniline , the deprotection aims to unmask the aldehyde to yield 3-amino-4-methylbenzaldehyde .

This transformation presents a significant chemoselectivity and stability challenge: the unmasked product contains both a nucleophilic primary amine and an electrophilic aldehyde, making it highly susceptible to spontaneous intermolecular condensation. This guide details the mechanistic causality behind this challenge and provides a self-validating protocol to isolate the product in high yield and purity.

Mechanistic Causality & The "Self-Condensation" Challenge

The standard method for 1,3-dioxolane deprotection is treatment with aqueous acid, which protonates a ring oxygen, leading to ring-opening and the release of ethylene glycol to regenerate the carbonyl[1]. However, applying standard catalytic acidic conditions to an aminoacetal like 5-(1,3-Dioxolan-2-yl)-2-methylaniline will inevitably fail or lead to severe degradation.

The causality behind this failure is twofold:

-

Acid Consumption: The primary aniline group is basic (pKa of the corresponding anilinium ion is ~4.5). If only catalytic acid (e.g., 0.1 to 0.5 equivalents) is used, the acid is entirely consumed by the amine to form an anilinium salt. The resulting pH is insufficiently low to protonate the dioxolane oxygen, stalling the hydrolysis.

-

Schiff Base Polymerization: If the deprotection is forced under high heat with insufficient acid, or if the resulting 3-amino-4-methylbenzaldehyde is neutralized to its free base form, the nucleophilic amine will attack the unmasked aldehyde of a neighboring molecule. This leads to rapid dehydration and the formation of Schiff base oligomers and polymers[2]. In some specialized synthetic methodologies, this exact in situ Schiff base formation is intentionally exploited at high temperatures to drive intramolecular cyclizations (e.g., indole synthesis)[3].